4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is an organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound features a methoxypyridine moiety attached to the quinoxaline core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of methoxypyridine with a halogenated quinoxaline intermediate in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions, particularly at the pyridine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoxaline core.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted methoxypyridine derivatives.
Scientific Research Applications
4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The methoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxypyridin-3-yl)quinoxaline
- 4-(4-Methoxypyridin-3-yl)-1,2-dihydroquinoxalin-2-one
- 4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-thione
Uniqueness
4-(4-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is unique due to the presence of both the methoxypyridine and quinoxaline moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-6-7-15-8-12(13)17-9-14(18)16-10-4-2-3-5-11(10)17/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJGXEYZVBTHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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